A Comprehensive Technical Guide to the Synthesis of N-Acetyl-3-iodo-L-tyrosine Amide
A Comprehensive Technical Guide to the Synthesis of N-Acetyl-3-iodo-L-tyrosine Amide
This guide provides an in-depth exploration of a robust and reliable protocol for the synthesis of N-Acetyl-3-iodo-L-tyrosine Amide, a valuable compound in biochemical research and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the synthetic pathway, detailing the underlying chemical principles and offering practical insights into the experimental procedure.
Introduction: The Significance of N-Acetyl-3-iodo-L-tyrosine Amide
N-Acetyl-3-iodo-L-tyrosine Amide is a derivative of the amino acid L-tyrosine, featuring key modifications that enhance its utility in various scientific applications. The N-acetyl group increases its stability and modulates its solubility, while the iodine atom at the 3-position of the phenolic ring serves as a crucial functional handle for further chemical modifications, including radiolabeling for imaging studies.[] The terminal amide group can influence the compound's biological activity and pharmacokinetic properties.[2] Consequently, a reliable synthetic route to this molecule is of significant interest to the scientific community.
This guide presents a multi-step synthesis commencing from the readily available starting material, L-tyrosine. The synthetic strategy is designed to be logical, efficient, and reproducible, with each step validated by established chemical principles.
The Synthetic Strategy: A Three-Step Approach
The synthesis of N-Acetyl-3-iodo-L-tyrosine Amide is most effectively accomplished through a three-step sequence:
-
N-Acetylation of L-tyrosine: Protection of the amino group as an acetamide prevents its interference in the subsequent iodination step and is a common strategy in peptide and amino acid chemistry.
-
Regioselective Iodination: Introduction of a single iodine atom onto the aromatic ring of N-acetyl-L-tyrosine at the position ortho to the hydroxyl group.
-
Amidation of the Carboxylic Acid: Conversion of the terminal carboxylic acid functionality to a primary amide.
This strategic approach ensures high yields and purity of the final product by systematically modifying the starting material and protecting reactive functional groups.
Visualizing the Synthesis: Reaction Scheme and Workflow
To provide a clear overview of the synthetic process, the following diagrams illustrate the chemical transformations and the experimental workflow.
Caption: Overall reaction scheme for the synthesis of N-Acetyl-3-iodo-L-tyrosine Amide.
Caption: A streamlined experimental workflow for the three-step synthesis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key experimental choices.
Part 1: Synthesis of N-Acetyl-L-tyrosine
The N-acetylation of L-tyrosine is achieved using acetic anhydride in an aqueous basic solution. The base serves to deprotonate the amino group, increasing its nucleophilicity towards the electrophilic carbonyl carbon of acetic anhydride.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| L-Tyrosine | 181.19 | 10.0 g | 55.2 |
| Sodium Hydroxide | 40.00 | ~2.2 g | ~55.2 |
| Acetic Anhydride | 102.09 | 6.0 mL | 63.5 |
| Deionized Water | 18.02 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Dissolution of L-Tyrosine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-tyrosine (10.0 g, 55.2 mmol) in 100 mL of deionized water.
-
Basification: Slowly add a 1 M sodium hydroxide solution dropwise while stirring until the L-tyrosine completely dissolves. The pH of the solution should be approximately 10-11.
-
Acetylation: Cool the solution to 0-5 °C in an ice bath. Add acetic anhydride (6.0 mL, 63.5 mmol) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Precipitation: After the reaction is complete, cool the flask in an ice bath and acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of N-acetyl-L-tyrosine will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water. The crude product can be further purified by recrystallization from hot water.
-
Drying: Dry the purified N-acetyl-L-tyrosine in a vacuum oven at 60-70 °C to a constant weight.
Part 2: Synthesis of N-Acetyl-3-iodo-L-tyrosine
The iodination of N-acetyl-L-tyrosine is an electrophilic aromatic substitution reaction. The hydroxyl group of the tyrosine ring is a strong activating group, directing the incoming electrophile (I+) to the ortho positions.[5] Using a slight excess of the iodinating agent and carefully controlling the reaction time can favor mono-iodination.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Acetyl-L-tyrosine | 223.23 | 5.0 g | 22.4 |
| Sodium Hydroxide | 40.00 | ~0.9 g | ~22.4 |
| Iodine (I₂) | 253.81 | 5.7 g | 22.4 |
| Sodium Iodide (NaI) | 149.89 | 5.7 g | 38.0 |
| Deionized Water | 18.02 | As needed | - |
| Sodium Thiosulfate | 158.11 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Dissolution of Starting Material: Dissolve N-acetyl-L-tyrosine (5.0 g, 22.4 mmol) in 50 mL of 0.5 M sodium hydroxide solution in a 250 mL round-bottom flask.
-
Preparation of Iodinating Solution: In a separate beaker, dissolve iodine (5.7 g, 22.4 mmol) and sodium iodide (5.7 g, 38.0 mmol) in 25 mL of deionized water. The sodium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I₃⁻).
-
Iodination Reaction: Add the iodine solution dropwise to the stirred solution of N-acetyl-L-tyrosine at room temperature. The reaction mixture will initially be dark brown.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the iodinated product. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the brown color disappears.
-
Precipitation: Acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid to precipitate the crude N-Acetyl-3-iodo-L-tyrosine.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Part 3: Synthesis of N-Acetyl-3-iodo-L-tyrosine Amide
The final step involves the amidation of the carboxylic acid. This is achieved using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like 1-Hydroxybenzotriazole (HOBt), which minimizes side reactions and racemization.[8][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Acetyl-3-iodo-L-tyrosine | 349.12 | 2.0 g | 5.73 |
| EDC·HCl | 191.70 | 1.31 g | 6.87 |
| HOBt | 135.12 | 0.93 g | 6.87 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.46 g | 8.59 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 mL | 11.46 |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated NaHCO₃ (aq) | - | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
Reaction Setup: To a solution of N-Acetyl-3-iodo-L-tyrosine (2.0 g, 5.73 mmol) in 20 mL of anhydrous DMF in a 100 mL round-bottom flask, add EDC·HCl (1.31 g, 6.87 mmol) and HOBt (0.93 g, 6.87 mmol).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amidation: In a separate flask, dissolve ammonium chloride (0.46 g, 8.59 mmol) in a minimal amount of water and add DIPEA (2.0 mL, 11.46 mmol). Add this solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-Acetyl-3-iodo-L-tyrosine Amide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Characterization of the Final Product
The identity and purity of the synthesized N-Acetyl-3-iodo-L-tyrosine Amide should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the iodination.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Trustworthiness and Self-Validation
The presented protocol is designed as a self-validating system. The progress of each reaction step can and should be monitored by TLC or LC-MS. This allows for real-time assessment of the reaction's completeness and the formation of any byproducts. The purification steps at the end of each stage ensure that the starting material for the subsequent reaction is of high purity, which is critical for the overall success of the synthesis. The final characterization provides definitive proof of the product's identity and purity.
Conclusion
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of N-Acetyl-3-iodo-L-tyrosine Amide. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently and reproducibly synthesize this valuable compound for their scientific endeavors. The emphasis on in-process monitoring and rigorous purification ensures the integrity of the final product, a cornerstone of reliable scientific research.
References
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved February 13, 2026, from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved February 13, 2026, from [Link]
-
Pore, V. S., Aher, N. G., Kumar, A., & Shukla, P. K. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 6, 1008. [Link]
-
Akkuluri, R. R. (2010). Synthesis and Analysis of N-Acetyltyrosine-N-Ethyl Amide from N-Acetyl Yyrosine Ethyl Ester. OPUS Open Portal to University Scholarship. Retrieved February 13, 2026, from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved February 13, 2026, from [Link]
-
Katritzky, A. R., Abdel-Fattah, A. A., & Tymoshenko, D. O. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Arkivoc, 2007(4), 147-154. [Link]
-
Mayberry, W. E., & Bertoli, D. A. (1965). Kinetics of Iodination. II. General Base Catalysis in the Iodination of N-Acetyl-L-tyrosine and N-Acetyl-3-iodo-L-tyrosine. The Journal of Organic Chemistry, 30(6), 2029–2034. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 13, 2026, from [Link]
- Google Patents. (2022). Process for preparing N-acetyl-L-tyrosine. (CN114716335A).
- Lestari, S., et al. (2021). DIRECT AMIDATION OF FATTY ALCOHOL AND AMINO ACID IN ORGANIC SOLVENT FOR THE PRODUCTION OF N-ACYL ARGININE. Jurnal Teknik Kimia, 27(1), 1-8.
- Byramova, N. E., et al. (1995). Solution Phase Synthesis of Amide-Linked N-Acetyl Neuraminic Acid, α-Amino Acid, and Sugar Amino Acid Conjugates. The Journal of Organic Chemistry, 60(23), 7484–7489.
- Dong, H., et al. (2017). New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. Environmental Science: Water Research & Technology, 3(4), 655-665.
- Mayberry, W. E., & Astwood, E. B. (1964). Kinetics of Iodination. I. A Comparison of the Kinetics of Iodination of N-Acetyl-L-Tyrosine and N-Acetyl-3-iodo-L-Tyrosine. Journal of the American Chemical Society, 86(19), 4037–4041.
-
Bio-Synthesis Inc. (2008, November 11). N-Terminal Acetylation and C-Terminal Amidation of Peptides. Bio-Synthesis Inc. Retrieved February 13, 2026, from [Link]
- Google Patents. (2005). Process for preparing N-acetyl-L-tyrosine. (CN1594283A).
Sources
- 2. N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular [biosyn.com]
- 3. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 4. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. KINETICS OF IODINATION. II. GENERAL BASE CATALYSIS IN THE IODINATION OF N-ACETYL-L-TYROSINE AND N-ACETYL-3-IODO-L-TYROSINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
